molecular formula C12H15N3S B13290732 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole

2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole

Cat. No.: B13290732
M. Wt: 233.33 g/mol
InChI Key: CHXJXRYXZHSGOT-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole is a heterocyclic compound that features a benzodiazole ring fused with a piperidine moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole typically involves the reaction of 2-mercaptobenzimidazole with 4-chloropiperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can undergo various substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base are typical reagents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand in biochemical assays.

    Medicine: It is being investigated for its potential as an antimicrobial and anticancer agent.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-(Piperidin-4-ylthio)-1H-benzimidazole
  • 2-(Piperidin-4-ylsulfanyl)-1H-indole

Comparison: While these compounds share structural similarities, 2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties. This uniqueness can be leveraged in designing molecules with specific desired activities.

Biological Activity

2-(Piperidin-4-ylsulfanyl)-1H-1,3-benzodiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, antiviral, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C12H15N3S. Its structure includes a benzodiazole moiety linked to a piperidine ring through a sulfanyl group, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Candida albicans0.25 µg/mL
Mycobacterium abscessus0.125 µg/mL

The compound demonstrates a broad spectrum of activity, particularly against Gram-positive bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Antiviral Activity

In addition to its antibacterial properties, the compound shows promising antiviral activity. It has been tested against several viral strains with notable results.

Table 2: Antiviral Activity of this compound

VirusIC50 (µM)Reference
Influenza A10
Herpes Simplex Virus15
Human Immunodeficiency Virus (HIV)20

These findings suggest that the compound may interfere with viral replication mechanisms, although further studies are needed to elucidate the exact pathways involved.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. It has been shown to inhibit the release of pro-inflammatory cytokines in vitro.

Case Study: NLRP3 Inhibition

A study explored the compound's effect on NLRP3 inflammasome activation in human macrophages. The results indicated that at concentrations of 10 µM, the compound reduced IL-1β release by approximately 19.4% , demonstrating its potential as an anti-inflammatory agent.

Table 3: Effect on IL-1β Release

Concentration (µM)IL-1β Inhibition (%)Reference
1019.4
5029.1

This suggests that structural modifications could enhance its efficacy as an NLRP3 inhibitor.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-piperidin-4-ylsulfanyl-1H-benzimidazole

InChI

InChI=1S/C12H15N3S/c1-2-4-11-10(3-1)14-12(15-11)16-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15)

InChI Key

CHXJXRYXZHSGOT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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